5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO4S3/c11-6-3-5(10(13,14)15)4-16-9(6)22(17,18)7-1-2-8(21-7)23(12,19)20/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRQZZCNFDEGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609142 | |
| Record name | 5-[3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-00-6 | |
| Record name | 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Chloro-5-(Trifluoromethyl)Pyridine
The pyridine core is synthesized via halogenation and trifluoromethylation of pyridine derivatives. A validated approach involves the chlorination of 5-(trifluoromethyl)pyridine using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 3-chloro-5-(trifluoromethyl)pyridine with >85% purity. Alternative routes employ malonic ester intermediates to introduce the trifluoromethyl group at position 5, followed by chlorination at position 3 using N-chlorosuccinimide (NCS).
Reaction Conditions:
Sulfonation of the Pyridine Ring
Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonic acid group at position 2 of the pyridine ring. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. The resulting 3-chloro-5-(trifluoromethyl)pyridine-2-sulfonic acid is isolated via precipitation in ice water.
Key Parameters:
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate 3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride. Excess SOCl₂ (3 eq.) is refluxed in dichloromethane (DCM) for 4–6 hours, achieving >90% conversion.
Purification:
Functionalization of the Thiophene Ring
Synthesis of Thiophene-2-Sulfonyl Chloride
Thiophene is sulfonated at position 2 using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic substitution, with the sulfonic acid group subsequently converted to sulfonyl chloride using PCl₅.
Optimized Conditions:
Coupling of Pyridine and Thiophene Sulfonyl Chlorides
Nucleophilic Aromatic Substitution
The pyridine sulfonyl chloride reacts with 5-lithiated thiophene-2-sulfonyl chloride in tetrahydrofuran (THF) at −78°C. The lithiation step is facilitated by n-butyllithium (n-BuLi), enabling regioselective coupling at position 5 of the thiophene ring.
Reaction Profile:
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Solvent | THF |
| Catalyst | None |
| Yield | 65–70% |
Ullmann-Type Coupling
An alternative method employs copper(I) iodide (CuI) as a catalyst in dimethylformamide (DMF) at 120°C. This approach couples the pyridine sulfonyl chloride with 5-bromothiophene-2-sulfonyl chloride, achieving 75% yield with reduced regiochemical ambiguity.
Advantages:
Industrial Production Techniques
Batch Process Optimization
Large-scale synthesis prioritizes solvent recycling and waste reduction. Dichloromethane is recovered via distillation, and unreacted intermediates are extracted using sodium bicarbonate washes.
Typical Batch Parameters:
Continuous Flow Synthesis
Emerging methodologies utilize microreactors to enhance heat transfer and reaction control. A two-step continuous system achieves 85% yield by integrating sulfonation and coupling stages with real-time monitoring.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–70 | 92 | High | Moderate (Li waste) |
| Ullmann Coupling | 75 | 95 | Medium | Low |
| Continuous Flow | 85 | 98 | Low | Minimal |
The continuous flow method outperforms batch processes in yield and sustainability but requires significant upfront investment .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride groups (–SO₂Cl) undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiol sulfonates, respectively.
Reaction with Amines
- Mechanism : Primary/secondary amines attack the electrophilic sulfur, displacing chloride to form sulfonamides.
- Example : Reaction with azepane (cyclic amine) yields sulfonamide derivatives.
| Amine Reagent | Product Type | Yield (%) | Conditions |
|---|---|---|---|
| Azepane | Sulfonamide | 69 | NMP, 140°C, Hünig’s base |
| Benzylamine | N-Alkyl sulfonamide | 44 | THF, RT, 12h |
Reaction with Alcohols
- Mechanism : Alcohols displace chloride to form sulfonate esters.
- Example : Reaction with methanol produces methyl sulfonate.
Coupling Reactions
The pyridine and thiophene rings participate in metal-catalyzed cross-coupling reactions.
Suzuki–Miyaura Coupling
- Mechanism : Palladium-catalyzed coupling with aryl boronic acids.
- Example : Reaction with phenylboronic acid yields biaryl derivatives.
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 78 |
| 4-Fluorophenyl | PdCl₂(dppf) | 65 |
Heck Reaction
- Mechanism : Coupling with alkenes via palladium catalysis.
- Example : Reaction with styrene forms vinyl-substituted derivatives .
Oxidation and Reduction
The thiophene ring undergoes redox transformations under controlled conditions.
Oxidation
- Reagents : H₂O₂, NaIO₄, or m-CPBA.
- Products : Thiophene sulfoxide or sulfone derivatives.
Reduction
- Reagents : LiAlH₄, NaBH₄.
- Products : Thiols or disulfides.
Chemoselectivity Challenges
The presence of two sulfonyl chloride groups introduces competing reactivity.
Key Observations:
- Solvent Effects : Chlorobenzene or trifluoromethylbenzene minimizes byproducts compared to toluene .
- Nucleophilicity Control : Higher nucleophilicity reagents (e.g., azepane) favor substitution over elimination .
| Solvent | Byproduct Formation | Yield (%) |
|---|---|---|
| Chlorobenzene | None | 85 |
| Toluene | Phosphorus oxides | 62 |
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have demonstrated that sulfonyl thiophene derivatives exhibit significant anticancer properties. The compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of several thiophene-based compounds, including this sulfonyl chloride derivative, which showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and promote apoptosis.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows for interaction with bacterial membranes, leading to disruption and cell death.
Case Study : Research published in Antimicrobial Agents and Chemotherapy reported that derivatives of this sulfonyl chloride exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.
Applications in Material Science
1. Synthesis of Functional Polymers
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride is utilized as a building block in the synthesis of functional polymers. These polymers are valuable in electronics and photonics due to their unique electronic properties.
Data Table: Polymer Synthesis Applications
| Polymer Type | Application Area | Key Properties |
|---|---|---|
| Conductive Polymers | Organic Electronics | High conductivity, flexibility |
| Photonic Materials | Light Emitting Devices | Tunable optical properties |
| Coatings | Protective Films | Chemical resistance, durability |
Mechanism of Action
The mechanism of action of 5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride involves its reactive sulfonyl chloride groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical studies . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Electronic Effects
- Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) and chloro (–Cl) groups on the pyridine ring enhance electrophilicity at the sulfonyl chloride sites, facilitating nucleophilic attack (e.g., by amines or alcohols) . This contrasts with methoxy-substituted analogues (e.g., 5-chloro-2-methoxypyridine-3-sulfonyl chloride), where electron-donating groups reduce reactivity .
- Steric Effects: The dual sulfonyl chloride groups in the target compound create steric hindrance, limiting its use in sterically crowded reactions compared to mono-sulfonyl derivatives like 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .
Biological Activity
The compound 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a comprehensive overview of its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H6ClF3N2O4S2
- Molecular Weight : 372.14 g/mol
- CAS Number : 338422-71-2
Biological Activity Overview
Recent studies have investigated the biological activity of compounds with similar structures, focusing on the effects of trifluoromethyl and sulfonyl groups. The findings suggest that these functional groups significantly enhance the biological properties of the compounds.
Antimicrobial Activity
A study examined various derivatives, including those with sulfonyl groups, revealing significant antibacterial properties against strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 4.88 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 8 | 4.88 | Bacillus mycoides |
| Compound 7 | 22.4 | E. coli |
| Compound 9 | 17.6 | C. albicans |
Anticancer Activity
The anticancer potential of similar compounds has been evaluated against several human cancer cell lines. Notably, compounds derived from the same structural class showed IC50 values that were competitive with established chemotherapeutics like Doxorubicin.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 7 | 44.4 | PACA2 |
| Compound 8 | 22.4 | PACA2 |
| Compound 9 | 17.8 | HCT116 |
These results indicate that modifications to the sulfonyl and trifluoromethyl groups can lead to enhanced cytotoxicity against cancer cells, suggesting a promising avenue for drug development.
The biological activity of these compounds may be attributed to their ability to interact with specific cellular targets:
- Antibacterial Mechanism : Molecular docking studies indicate that these compounds can inhibit key enzymes in bacterial metabolism, such as enoyl reductase in E. coli.
- Anticancer Mechanism : The down-regulation of genes associated with tumor progression (e.g., BRCA1, BRCA2) was observed in treated cancer cells, indicating a potential mechanism for their anticancer effects .
Case Studies
-
Study on Antimicrobial Activity : A series of sulfonamide derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The study highlighted the importance of the sulfonyl group in enhancing antibacterial action.
"Compounds with sulfonyl moieties exhibited significant inhibition against β-lactamases, demonstrating their potential as antibiotic adjuvants" .
- Evaluation of Anticancer Properties : In vitro studies on human cancer cell lines revealed that certain derivatives showed superior efficacy compared to traditional chemotherapy agents, warranting further investigation into their pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves sequential sulfonation and chlorination steps. For the pyridinyl-sulfonyl moiety, 3-chloro-5-(trifluoromethyl)pyridine (CAS 875167-01-4) is sulfonated using chlorosulfonic acid under controlled anhydrous conditions. Subsequent coupling with thiophene-2-sulfonyl chloride requires catalytic Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency . Purity optimization (>95%) is achieved via recrystallization from dichloromethane/hexane mixtures, as validated by GC analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F and ¹H NMR) is essential for confirming trifluoromethyl and sulfonyl group positions. X-ray crystallography (e.g., Bruker APEX2 systems) resolves structural ambiguities, particularly steric effects from the pyridinyl-thiophene backbone . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 273.66 for related intermediates) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of sulfonyl chloride groups. Decomposition risks include exothermic reactions with moisture, generating HCl and SO₂. Safety protocols align with UN1760 standards: use fume hoods, PPE, and separate waste containment for chlorinated byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of sulfonyl chloride groups in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethylpyridinyl group polarizes the sulfonyl chloride, enhancing electrophilicity. Density Functional Theory (DFT) calculations predict nucleophilic attack at the sulfur center, with transition-state stabilization via π-backbonding from adjacent thiophene rings. Experimental validation involves kinetic studies using substituent-varied nucleophiles (e.g., amines vs. thiols) .
Q. How do steric and electronic effects influence the compound’s application in medicinal chemistry?
- Methodological Answer : The thiophene-sulfonyl moiety acts as a bioisostere for carboxylates, improving membrane permeability. In silico docking (e.g., AutoDock Vina) identifies binding affinity to kinase targets (e.g., EGFR), but steric clashes with the 3-chloro substituent may reduce selectivity. Structure-activity relationship (SAR) studies recommend substituting the pyridinyl chlorine with smaller halogens (e.g., F) to optimize steric tolerance .
Q. What analytical strategies resolve contradictions in reported melting points or purity data?
- Methodological Answer : Discrepancies in melting points (e.g., 84–85.5°C vs. broader ranges) arise from polymorphic forms or solvent-trapped crystals. Differential Scanning Calorimetry (DSC) with controlled heating rates (5°C/min) distinguishes polymorphs. Cross-validate purity claims via orthogonal methods: GC for volatile impurities and HPLC for non-volatile residuals .
Q. Can computational models predict the compound’s stability under aqueous conditions?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model hydrolysis kinetics. The sulfonyl chloride’s half-life in pH 7.4 buffer is ~2 hours, but micellar encapsulation (e.g., PEG-PLA polymers) extends stability 10-fold. Experimental validation uses ¹H NMR to track HCl release rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
